9H-Fluorene, 2,7-diethynyl-

概要

説明

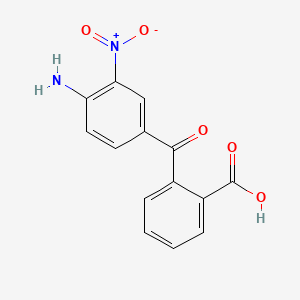

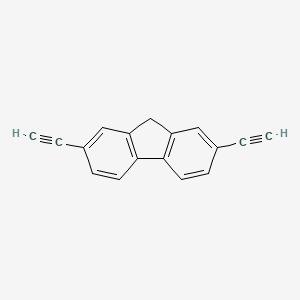

9H-Fluorene, 2,7-diethynyl- is a chemical compound with the molecular formula C17H10 . It has an average mass of 214.261 Da and a monoisotopic mass of 214.078247 Da . It is also known by other names such as 2,7-Diethinyl-9H-fluoren in German, 2,7-Diéthynyl-9H-fluorène in French . It finds its application as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .

Molecular Structure Analysis

The molecular structure of 2,7-Diethynyl-9H-fluorene consists of a fluorene core with ethynyl groups attached at the 2 and 7 positions . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2,7-Diethynyl-9H-fluorene molecule .Physical and Chemical Properties Analysis

2,7-Diethynyl-9H-fluorene has a density of 1.2±0.1 g/cm3, a boiling point of 391.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 61.7±0.8 kJ/mol and a flash point of 183.3±20.1 °C . The compound has a molar refractivity of 68.2±0.4 cm3, and it does not have any hydrogen bond acceptors or donors .科学的研究の応用

Functionalization and Synthesis

- The functionalization of fluorene derivatives, including 9H-Fluorene, 2,7-diethynyl-, has been explored for creating novel compounds. For instance, Wong et al. (2003) discussed the functionalization of 9‐(Dicyanomethylene)fluorene derivatives under Sonogashira coupling catalytic conditions, leading to novel fluorene derivatives with potential applications in various fields (Wong et al., 2003).

- Xu Hong-yao (2011) demonstrated the synthesis of a fluorene compound with terminal diethynyl, highlighting its potential as a monomer in "click chemistry" reactions, which could have implications in materials science and polymer chemistry (Xu Hong-yao, 2011).

Liquid Crystals and Optical Applications

- Gupta et al. (2018) synthesized a new mesogenic fluorene derivative, exhibiting unique liquid crystalline behavior and polymorphism in the solid state, with potential applications in liquid crystal displays and optical materials (Gupta et al., 2018).

- Huber et al. (2012) focused on nanoparticles of low optical band gap conjugated polymers, including those derived from 9H-Fluorene, 2,7-diethynyl-, for potential applications in optoelectronics and solar cells (Huber et al., 2012).

Polymer Synthesis and Stability

- Häussler et al. (2007) explored the synthesis of hyperbranched polyarylenes containing fluorene moieties, revealing their outstanding thermal stability and potential in optoelectronic applications (Häussler et al., 2007).

- Zhao et al. (2017) developed functional polyacetylenes bearing the fluorene moiety, highlighting their enhanced thermal stability and novel near-infrared laser protection properties (Zhao et al., 2017).

将来の方向性

The future directions for 2,7-Diethynyl-9H-fluorene and related compounds could involve their use in various applications such as emitters for electroluminescence devices, molecular probes for biochemical research, dyes for textiles and polymers, fluorescent whitening agents, and photo-conducting materials . There is a great interest to increase the structural or spatial dimensions of π conjugated molecules in order to acquire more favorable physical properties .

特性

IUPAC Name |

2,7-diethynyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10/c1-3-12-5-7-16-14(9-12)11-15-10-13(4-2)6-8-17(15)16/h1-2,5-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOXHIPLBUUYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477703 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94463-11-3 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one](/img/structure/B3059054.png)